molecular formula C10H5ClN2 B13137487 5-Chloroquinoline-4-carbonitrile

5-Chloroquinoline-4-carbonitrile

Cat. No.: B13137487
M. Wt: 188.61 g/mol
InChI Key: BSQGABILYQKISM-UHFFFAOYSA-N
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Description

5-Chloroquinoline-4-carbonitrile: is a heterocyclic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a chloro group at the 5-position and a cyano group at the 4-position of the quinoline ring imparts unique chemical properties to this compound, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroquinoline-4-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 2-chloroaniline with malononitrile in the presence of a base, followed by cyclization to form the quinoline ring. The reaction is usually carried out in a polar solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis or the use of recyclable catalysts. These methods aim to reduce reaction times and improve yields while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5-Chloroquinoline-4-carbonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group at the 5-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation: The quinoline ring can undergo oxidation to form quinoline N-oxide derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like methanol or DMF.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol.

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in acetic acid.

Major Products Formed:

    Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.

    Reduction: 5-Chloroquinoline-4-amine.

    Oxidation: Quinoline N-oxide derivatives.

Scientific Research Applications

Chemistry: 5-Chloroquinoline-4-carbonitrile is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, quinoline derivatives, including this compound, are studied for their potential antimicrobial, antiviral, and anticancer activities. These compounds are screened for their ability to inhibit the growth of pathogenic microorganisms and cancer cells .

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs for the treatment of infectious diseases and cancer. Quinoline derivatives have shown promise as antimalarial, antibacterial, and anticancer agents .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it a valuable intermediate in various chemical processes .

Mechanism of Action

Comparison with Similar Compounds

    Chloroquine: An antimalarial drug with a similar quinoline structure but different substituents.

    Quinoline-4-carbonitrile: Lacks the chloro group at the 5-position.

    2-Chloroquinoline-3-carbaldehyde: Another quinoline derivative with different substituents.

Uniqueness: 5-Chloroquinoline-4-carbonitrile is unique due to the presence of both a chloro group and a cyano group on the quinoline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H5ClN2

Molecular Weight

188.61 g/mol

IUPAC Name

5-chloroquinoline-4-carbonitrile

InChI

InChI=1S/C10H5ClN2/c11-8-2-1-3-9-10(8)7(6-12)4-5-13-9/h1-5H

InChI Key

BSQGABILYQKISM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CC(=C2C(=C1)Cl)C#N

Origin of Product

United States

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